N,N'-(1,4-Phenylene)diisonicotinamide
Description
Properties
IUPAC Name |
N-[4-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-17(13-5-9-19-10-6-13)21-15-1-2-16(4-3-15)22-18(24)14-7-11-20-12-8-14/h1-12H,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVBSQVONILYDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)NC(=O)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00319023 | |
| Record name | MLS000758532 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00319023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55119-42-1 | |
| Record name | MLS000758532 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338578 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS000758532 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00319023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sonochemical Synthesis Method
One of the advanced preparation techniques for N,N'-(1,4-Phenylene)diisonicotinamide involves sonochemical synthesis , which utilizes ultrasonic waves to facilitate the reaction under mild conditions.
- Procedure:
The synthesis involves mixing cobalt nitrate hexahydrate (Co(NO3)2·6H2O), 4,4′-oxydibenzoic acid (H2oba), and this compound (bpfb) in N,N-dimethylformamide (DMF). Ultrasonic irradiation promotes the formation of coordination bonds between the cobalt ions and the ligands, resulting in two-dimensional (2D) and three-dimensional (3D) metal-organic frameworks (MOFs) with the bpfb ligand acting as a pillaring agent. - Outcome:
The coordination geometry around Co(II) is octahedral, with the bpfb ligand coordinating through pyridyl nitrogen atoms. This method yields well-defined MOF structures, demonstrating the utility of this compound as a building block in MOF synthesis. - Advantages:
- Mild reaction conditions
- Efficient ligand coordination
- Formation of crystalline MOF structures
- Reference:
Detailed in the ultrasonic synthesis of AM-Co MOFs by mixing Co(NO3)2·6H2O, H2oba, and bpfb in DMF under ultrasonic irradiation.
Conventional Organic Synthesis via Amide Bond Formation
The classical preparation of this compound is based on amide bond formation between isonicotinic acid derivatives and 1,4-phenylenediamine.
- General Reaction:
The compound is synthesized by coupling two equivalents of isonicotinic acid or its activated derivatives (e.g., acid chlorides) with 1,4-phenylenediamine, resulting in the diisonicotinamide structure. - Typical Conditions:
- Use of coupling agents such as carbodiimides (e.g., DCC) or acid chlorides to activate the carboxylic acid groups
- Solvents like DMF or dichloromethane
- Controlled temperature to avoid side reactions
- Purification:
Crystallization from suitable solvents, often resulting in monohydrate crystals as characterized by X-ray crystallography. - Structural Confirmation:
The compound crystallizes in a triclinic system (space group P-1), with hydrogen bonding networks involving amide N-H and carbonyl O atoms, as well as water molecules in the monohydrate form. - Reference:
Structural and crystallographic data supporting this method are available, showing detailed bond lengths and hydrogen bonding interactions.
Use as a Nucleating Agent and Preparation in Polymer Studies
In polymer science, this compound is prepared and utilized as a nucleating agent for poly(3-hexylthiophene) (P3HT).
- Preparation for Polymer Nucleation Studies:
The compound is synthesized with high purity and thermal stability, suitable for nucleation experiments. The preparation involves standard organic synthesis methods ensuring the compound’s integrity and crystallinity. - Findings:
- The bisamide structure of this compound shows high nucleation efficiency for P3HT at low additive concentrations (as low as 0.025 wt.-%).
- The nucleation efficiency can reach approximately 94% at 0.25 wt.-% concentration, indicating excellent performance.
- The preparation method ensures the compound's ability to self-assemble into fibrous nanostructures that act as nucleation sites for polymer crystallization.
- Reference:
Comprehensive studies on nucleation efficiency and preparation for polymer applications are documented in doctoral research on morphology control and nucleation behavior.
Summary Table of Preparation Methods
Detailed Research Findings
The sonochemical method enables the rapid and efficient synthesis of coordination compounds involving this compound, highlighting its role as a bidentate ligand coordinating through pyridine nitrogen atoms to metal centers.
The crystallographic studies reveal that the compound forms stable hydrogen-bonded networks, including interactions with water molecules in the monohydrate form, which is crucial for understanding its solid-state properties and further applications.
In polymer nucleation , the bisamide structure of this compound facilitates the formation of fibrous supramolecular nanostructures that serve as effective nucleation sites, significantly improving polymer crystallization behavior.
Commercially, the compound is well-characterized and available for use in various chemical syntheses, including MOF construction and polymer research.
Chemical Reactions Analysis
Types of Reactions: N,N’-(1,4-Phenylene)diisonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be performed using reducing agents such as or .
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Products may include or .
Reduction: Products may include or .
Substitution: Products vary depending on the nucleophile used, often resulting in substituted pyridine derivatives.
Scientific Research Applications
Chemistry
N,N'-(1,4-Phenylene)diisonicotinamide serves as a crucial building block in the synthesis of complex organic molecules and coordination compounds. Its ability to form metal-organic frameworks (MOFs) has been particularly noted, facilitating advancements in catalysis and material science .
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Various oxidized derivatives |
| Reduction | Sodium borohydride | Reduced forms |
| Substitution | Amines or thiols | Substituted pyridine derivatives |
Biology
In biological research, this compound has been investigated for its potential as a ligand in biochemical assays. Its structural characteristics allow it to interact with various biomolecules, which may lead to significant therapeutic applications.
Biological Activities:
- Antioxidant Activity: Preliminary studies suggest it may mitigate oxidative stress.
- Antimicrobial Properties: The compound shows potential against various pathogens due to its isonicotinamide moiety.
Case Study: Antimicrobial Activity
A study indicated that this compound inhibited the growth of specific bacteria and fungi at low concentrations, demonstrating its potential as an antimicrobial agent.
Medicine
The compound is being explored for its therapeutic properties, particularly in anti-inflammatory and antimicrobial applications. Its mechanism involves binding to specific molecular targets that influence biochemical pathways related to inflammation and microbial growth .
Table 2: Potential Therapeutic Applications
| Application Type | Potential Effects |
|---|---|
| Anti-inflammatory | Modulation of inflammatory pathways |
| Antimicrobial | Inhibition of pathogen growth |
Materials Science
In materials science, this compound has shown promise as a nucleating agent in polymer systems. Research demonstrated that it could induce crystallization in poly(3-hexylthiophene) (P3HT), achieving nucleation efficiencies up to 94% at specific concentrations .
Case Study: Nucleation Efficiency
A study on P3HT indicated that incorporating this compound significantly improved crystallization efficiency compared to other compounds tested .
Mechanism of Action
The mechanism of action of N,N’-(1,4-Phenylene)diisonicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming coordination complexes that are useful in catalysis and material science.
Pathways Involved: In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
N,N′-Bis(4-pyridinyl)-terephthalamide (bpta)
- Structural Difference : Unlike the para-phenylene spacer in bpfb, bpta contains a terephthalamide core, altering the ligand’s flexibility and coordination geometry.
- MOF Performance: Property AM-Co1 (bpfb linker) AM-Co2 (bpta linker) Dimensionality 2D layers 3D framework Pore Size Not explicitly reported Larger pores Catalytic Efficiency Enhanced Moderate
Key Insight : The rigidity of bpfb stabilizes 2D MOF layers, while bpta’s flexibility favors 3D frameworks, impacting catalytic activity and pore accessibility.
Bis-Naphthalimide Derivatives
N,N'-(1,4-Phenylene)-bis(1,8-naphthalimide) (NP2)
- Structural Rigidity : NP2’s phenylene spacer enhances planarity and π-conjugation compared to flexible bis-naphthalimides .
Electronic Properties :
Key Insight : The rigid phenylene spacer in NP2 improves intermolecular interactions, making it superior for applications in DNA intercalation and optoelectronics.
Positional Isomerism in Bis-Amides
N,N’-(1,2/1,3/1,4-Phenylene)bis(2-chloroacetamide)
Isomer Effects :
Key Insight : The para-substitution in bpfb promotes ordered crystallization and thermal resilience, critical for MOF robustness.
π-Linker Variations in Push–Pull Chromophores
N,N′-Dibutylbarbituric Acid Derivatives
Impact of π-Linker Length :
Key Insight : While bpfb’s phenylene spacer enables balanced charge transfer, extended linkers (e.g., biphenylene) improve light-harvesting efficiency in photovoltaic applications.
Nucleating Agents for Polymers
BA 1 vs. BA 2 (bpfb)
- Amide Orientation : BA 1 (undisclosed structure) vs. BA 2 (bpfb) differ in amide group orientation, affecting poly(3-hexylthiophene) (P3HT) crystallization .
Nucleation Efficiency :
Additive P3HT Crystallinity Charge Carrier Mobility BA 1 Low 0.01 cm²/V·s BA 2 (bpfb) High 0.05 cm²/V·s
Key Insight : BA 2’s para-phenylene alignment promotes ordered polymer chains, enhancing semiconductor performance.
Biological Activity
N,N'-(1,4-Phenylene)diisonicotinamide (CAS No. 55119-42-1) is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H14N4O2
- Molecular Weight : 318.33 g/mol
- Structural Characteristics : The compound features two isonicotinamide groups linked by a phenylene bridge, which may influence its biological interactions.
This compound exhibits several biological activities that can be attributed to its structural components:
- Antioxidant Activity : Similar compounds have shown potential as antioxidants, suggesting that this compound may also exhibit this property, potentially mitigating oxidative stress in biological systems .
- Antimicrobial Properties : The presence of the isonicotinamide moiety is known to enhance antimicrobial activity against various pathogens. Preliminary studies indicate that this compound may inhibit the growth of certain bacteria and fungi .
- Cellular Mechanisms : Research indicates that compounds with similar structures can interact with cellular signaling pathways, potentially modulating apoptosis and inflammation .
In Vitro Studies
A study focusing on the nucleation efficiency of this compound in polymer systems demonstrated its effectiveness at low concentrations (0.025 wt.-%) in inducing crystallization of poly(3-hexylthiophene) (P3HT). The highest nucleation efficiency observed was approximately 94% at 0.25 wt.-%, indicating its potential utility in materials science applications .
Case Studies
- Antioxidant Role in Diabetes Management : A case study involving diabetic rats showed that the administration of related compounds improved pancreatic function and reduced oxidative stress markers. While this study did not examine this compound directly, it highlights the potential for similar compounds to exert beneficial effects in metabolic disorders .
- Molecular Docking Studies : Computational analyses have suggested that this compound may bind effectively to specific protein targets involved in disease processes, such as viral infections or cancer pathways. These studies are crucial for understanding how this compound might function therapeutically against various diseases .
Data Table of Biological Activities
Q & A
Q. What are the primary research applications of this compound in materials science?
- Methodological Answer : It serves as a supramolecular nucleating agent for polymers like poly(3-hexylthiophene) (P3HT), enhancing crystallization kinetics. Researchers dissolve the compound in ortho-dichlorobenzene (o-DCB) at 50 ppm and mix with P3HT to study nanofiber formation via self-assembly, monitored by scanning electron microscopy (SEM) .
Advanced Research Questions
Q. How does this compound achieve 94% nucleation efficiency in P3HT crystallization, and what factors limit its performance?
- Methodological Answer : The bisamide’s planar aromatic core aligns with P3HT’s backbone via π-π interactions, templating polymer crystallization. Efficiency depends on:
- Additive Concentration : Optimal at 0.025 wt.% . Higher concentrations (>0.1 wt.%) cause aggregation, reducing nucleation sites.
- Solvent Choice : o-DCB promotes molecular dispersion, while chlorobenzene may reduce solubility .
- Thermal Gradients : Rapid cooling rates (10°C/min) favor heterogeneous nucleation over self-nucleation . Contradictions in efficiency data often arise from polydispersity variations in P3HT batches, requiring DSC validation of crystallinity .
Q. What strategies resolve contradictions in supramolecular assembly data for this compound?
- Methodological Answer : Discrepancies in fiber morphology (e.g., SEM vs. AFM results) are addressed by:
- Controlled Solvent Evaporation : Slow evaporation in o-DCB yields uniform nanofibers (50–100 nm diameter), while fast evaporation produces irregular aggregates .
- Concentration-Dependent Studies : Dilute solutions (<100 ppm) favor 1D growth, whereas concentrated solutions lead to 2D/3D structures .
- Cross-Validation : Combining polarized optical microscopy (POM) with X-ray diffraction (XRD) confirms crystallographic alignment .
Q. How do structural modifications (e.g., substituting pyridine with cyclohexane) impact the compound’s nucleation efficiency?
- Methodological Answer : Replacing the pyridine moiety with cyclohexane (as in N,N´-(Cyclohexane-1,4-diyl)diisonicotinamide) reduces nucleation efficiency to <50% due to loss of π-π interactions. Comparative studies using differential scanning calorimetry (DSC) show a 9.1°C decrease in P3HT crystallization temperature for modified analogs, highlighting the critical role of aromaticity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
